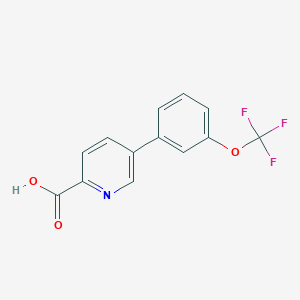
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-methylphenyl)picolinic acid (5-MMPPA) is an organic acid that has been used in various scientific research applications. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a melting point of 151-153°C. 5-MMPPA is an important intermediate in the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in various scientific research applications, including organic synthesis, drug discovery, and agricultural chemistry. It has been used in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of dyes.
Mechanism of Action
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is an organic acid that acts as an intermediate in the synthesis of various compounds. It is a proton donor, meaning that it can donate protons to other molecules, which can then be used in the synthesis of other compounds. This proton donation is an important step in the synthesis of various compounds, as it helps to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% have not been extensively studied. However, it is known that 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% can act as a proton donor, which can facilitate the formation of new bonds between molecules. It is also known to be an important intermediate in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles.
Advantages and Limitations for Lab Experiments
The primary advantage of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its ability to act as an intermediate in the synthesis of various compounds. This makes it an ideal starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is relatively inexpensive, which makes it a cost-effective starting material for lab experiments.
The primary limitation of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its limited availability. It is not widely available, and it is often difficult to obtain in large quantities. Additionally, the synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process, which can be time-consuming and require specialized equipment.
Future Directions
There are a number of potential future directions for the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in scientific research. One potential future direction is the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the synthesis of new compounds, such as quinoline derivatives, coumarins, and indoles. Finally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
The synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process. It begins with the reaction of 2-methoxy-5-methylphenol and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields a mixture of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% and 2-methoxy-5-methylphenyl acetate. The mixture is then reacted with sodium hydroxide to form 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%.
properties
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)10-4-5-12(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHYGQAEECROOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














